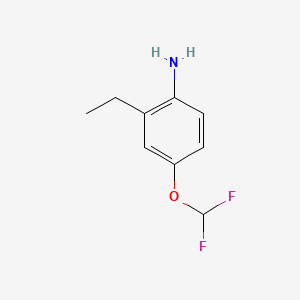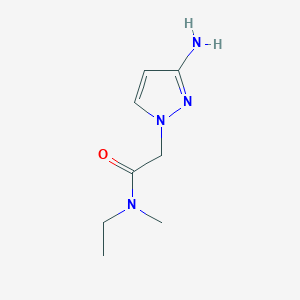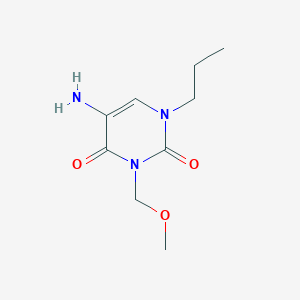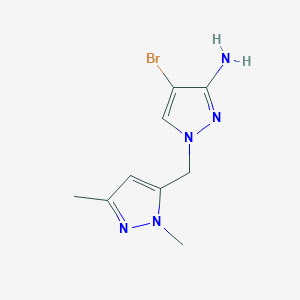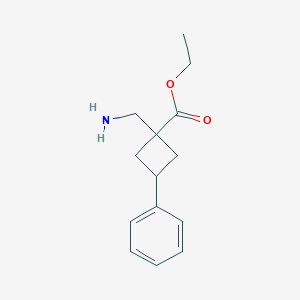
Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-phenylpropanoate with formaldehyde and ammonia to form the aminomethyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
- Ethyl 1-(aminomethyl)-2-phenylcyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-4-phenylcyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-3-(4-methylphenyl)cyclobutane-1-carboxylate
Uniqueness
Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate is unique due to the specific positioning of the aminomethyl and phenyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-15)8-12(9-14)11-6-4-3-5-7-11/h3-7,12H,2,8-10,15H2,1H3 |
InChIキー |
LPCOEGKDLKXBJD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)C2=CC=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


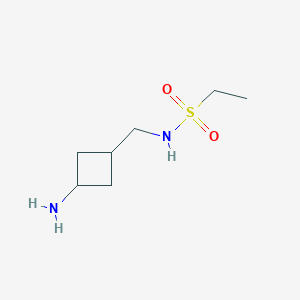
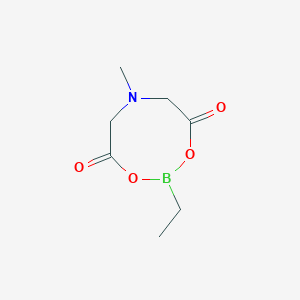
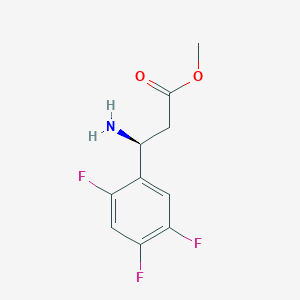

![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

